molecular formula C17H16N6O2S B11105861 2-[(2E)-2-{1-[(E)-(4-nitrophenyl)diazenyl]butylidene}hydrazinyl]-1,3-benzothiazole

2-[(2E)-2-{1-[(E)-(4-nitrophenyl)diazenyl]butylidene}hydrazinyl]-1,3-benzothiazole

Cat. No.: B11105861
M. Wt: 368.4 g/mol
InChI Key: GMFBEBBQGSGIFE-IUODMBSBSA-N
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Description

2-[(2E)-2-{1-[(E)-(4-nitrophenyl)diazenyl]butylidene}hydrazinyl]-1,3-benzothiazole is a complex organic compound with a molecular formula of C20H14N6O2S This compound is known for its unique structural features, which include a benzothiazole ring and a diazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{1-[(E)-(4-nitrophenyl)diazenyl]butylidene}hydrazinyl]-1,3-benzothiazole typically involves the condensation of 2-aminobenzothiazole with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{1-[(E)-(4-nitrophenyl)diazenyl]butylidene}hydrazinyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diazenyl group can participate in substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of nitro-substituted benzothiazole derivatives.

    Reduction: Formation of amino-substituted benzothiazole derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2E)-2-{1-[(E)-(4-nitrophenyl)diazenyl]butylidene}hydrazinyl]-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for metal ion detection.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{1-[(E)-(4-nitrophenyl)diazenyl]butylidene}hydrazinyl]-1,3-benzothiazole involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can bind to metal ions, forming complexes that exhibit unique photophysical properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2E)-2-{[(E)-(4-Nitrophenyl)diazenylmethylene}hydrazino]-1,3-benzothiazole
  • 2-(2E)-2-{[(E)-(4-Nitrophenyl)diazenylmethylene}hydrazino]-1,3-benzothiazole

Uniqueness

2-[(2E)-2-{1-[(E)-(4-nitrophenyl)diazenyl]butylidene}hydrazinyl]-1,3-benzothiazole stands out due to its unique structural features, which include a benzothiazole ring and a diazenyl group.

Properties

Molecular Formula

C17H16N6O2S

Molecular Weight

368.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylimino)-N'-(4-nitroanilino)butanimidamide

InChI

InChI=1S/C17H16N6O2S/c1-2-5-16(20-19-12-8-10-13(11-9-12)23(24)25)21-22-17-18-14-6-3-4-7-15(14)26-17/h3-4,6-11,19H,2,5H2,1H3/b20-16+,22-21?

InChI Key

GMFBEBBQGSGIFE-IUODMBSBSA-N

Isomeric SMILES

CCC/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/N=NC2=NC3=CC=CC=C3S2

Canonical SMILES

CCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])N=NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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